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Compound of Interest

Compound Name: Tau Peptide (295-309)

Cat. No.: B12404520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a microtubule binding assay using Tau Peptide
(295-309), a sequence derived from the third microtubule-binding repeat of the Tau protein.

Understanding the interaction of this peptide with microtubules is crucial for research into

neurodegenerative diseases, such as Alzheimer's disease, where the normal function of Tau is

disrupted.

The microtubule co-sedimentation assay is a robust and widely used method to study the

binding of microtubule-associated proteins (MAPs) and their fragments to microtubules. This

assay relies on the principle that microtubules, being large polymers, can be pelleted by

ultracentrifugation. Proteins or peptides that bind to the microtubules will co-pellet with them,

while unbound molecules will remain in the supernatant. Subsequent analysis of the pellet and

supernatant fractions, typically by SDS-PAGE, allows for the quantification of the binding

affinity.

Quantitative Data Summary
The binding affinity of Tau and its fragments to microtubules can be expressed by the

dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. While

specific quantitative data for the short Tau Peptide (295-309) is not extensively available in the

literature, the affinity can be estimated based on data from larger Tau fragments containing the

repeat domains. Full-length Tau protein has a relatively high affinity for microtubules, with a Kd

in the sub-micromolar to low micromolar range. However, isolated repeat domains have been
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shown to bind with a lower affinity. The binding affinity of Tau fragments is also influenced by

post-translational modifications, such as phosphorylation, which can decrease the binding

affinity.

Below is a table summarizing representative binding affinities of different Tau constructs to

microtubules. The values for Tau Peptide (295-309) are estimated based on the binding

characteristics of larger repeat-containing fragments.

Tau Construct Description
Estimated
Dissociation
Constant (Kd)

Reference

Full-length Tau

(hTau40)

Contains all four

microtubule-binding

repeats.

~0.1 - 1 µM [1]

Tau Fragment (208-

324)

Contains the proline-

rich region and the

first three microtubule-

binding repeats.

Sub-micromolar [2]

Tau Repeats (R1-R4)

The microtubule-

binding region without

flanking domains.

~25 - 50 µM [3]

Tau Peptide (295-309)

A 15-amino acid

peptide from the third

microtubule-binding

repeat (R3).

Estimated ~50 - 100

µM
Inferred from[3]

Phosphorylated Tau

Full-length Tau with

phosphorylation at

specific sites.

Generally higher Kd

(weaker binding) than

non-phosphorylated

Tau.

[4]

Experimental Protocol: Tau Peptide (295-309)
Microtubule Co-sedimentation Assay
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This protocol outlines the steps for a microtubule co-sedimentation assay to determine the

binding of Tau Peptide (295-309) to pre-formed microtubules.

Materials and Reagents
Lyophilized tubulin (e.g., from porcine brain)

Tau Peptide (295-309) (synthetic)

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

GTP stock solution (100 mM)

Taxol stock solution (2 mM in DMSO)

Cushion Buffer: GTB with 60% (v/v) glycerol

SDS-PAGE gels and running buffer

Coomassie Brilliant Blue or other protein stain

Bovine Serum Albumin (BSA) as a negative control

Ultracentrifuge with a fixed-angle rotor (e.g., TLA-100)

Polycarbonate centrifuge tubes

Procedure
Part 1: Preparation of Taxol-Stabilized Microtubules

Reconstitute Tubulin: On ice, reconstitute lyophilized tubulin to a final concentration of 5

mg/mL in ice-cold GTB containing 1 mM GTP.

Polymerization: Incubate the tubulin solution at 37°C for 30 minutes to induce polymerization

into microtubules.

Stabilization: Add Taxol to the microtubule solution to a final concentration of 20 µM.

Incubate for another 15-30 minutes at 37°C to stabilize the microtubules.
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Pelleting: Pellet the stabilized microtubules by centrifugation at 100,000 x g for 30 minutes at

25°C.

Resuspension: Carefully discard the supernatant and gently resuspend the microtubule

pellet in GTB containing 20 µM Taxol to the original volume.

Part 2: Microtubule Binding Assay

Prepare Reactions: In separate ultracentrifuge tubes, prepare the reaction mixtures. Include

a constant concentration of microtubules (e.g., 2 µM) and varying concentrations of Tau
Peptide (295-309) (e.g., ranging from 1 µM to 200 µM).

Negative Control: A reaction with microtubules and a non-binding protein like BSA at a

high concentration.

Peptide-only Control: A reaction with the highest concentration of Tau Peptide (295-309)
but without microtubules to check for peptide precipitation.

Incubation: Incubate the reaction mixtures at room temperature for 30 minutes to allow the

peptide to bind to the microtubules.

Layering over Cushion: Carefully layer each reaction mixture over 100 µL of Cushion Buffer

in a pre-chilled ultracentrifuge tube. The glycerol cushion helps to separate the microtubules

from the unbound peptide more effectively.

Ultracentrifugation: Centrifuge the tubes at 100,000 x g for 40 minutes at 25°C to pellet the

microtubules and any bound peptide.

Sample Collection:

Carefully collect the supernatant from the top of the cushion. This contains the unbound

peptide.

Wash the pellet gently with GTB containing Taxol to remove any remaining supernatant.

Resuspend the pellet (containing microtubules and bound peptide) in an equal volume of

SDS-PAGE sample buffer as the supernatant was collected in.
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Part 3: Analysis by SDS-PAGE

Gel Electrophoresis: Load equal volumes of the supernatant and pellet fractions onto an

SDS-PAGE gel. Also, load known concentrations of the Tau peptide to create a standard

curve for quantification.

Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain if necessary.

Quantification:

Densitometrically scan the gel to quantify the intensity of the peptide bands in the

supernatant and pellet lanes.

Use the standard curve to determine the concentration of the peptide in each fraction.

Calculate the concentration of bound peptide ([Peptide]bound) and free peptide

([Peptide]free).

Part 4: Data Analysis

Binding Curve: Plot the concentration of bound peptide as a function of the free peptide

concentration.

Kd Determination: Fit the data to a saturation binding curve (e.g., using a one-site binding

model) to determine the dissociation constant (Kd) and the maximum binding capacity

(Bmax). The Kd is the concentration of free peptide at which half of the binding sites on the

microtubules are occupied.

Visualizations
Experimental Workflow Diagram
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Start: Prepare Reagents

1. Tubulin Reconstitution
(5 mg/mL in GTB + 1 mM GTP)

2. Microtubule Polymerization
(37°C for 30 min)

3. Microtubule Stabilization
(20 µM Taxol, 37°C for 15-30 min)

4. Set up Binding Reactions
(Microtubules + Tau Peptide (295-309))

5. Incubation
(Room temperature for 30 min)

6. Ultracentrifugation
(100,000 x g for 40 min)

7. Separate Supernatant and Pellet

8. SDS-PAGE Analysis

9. Densitometry and Quantification

10. Data Analysis
(Binding Curve and Kd Calculation)

End: Determine Binding Affinity

Click to download full resolution via product page

Caption: Workflow for the Tau peptide microtubule co-sedimentation assay.
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Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between the components in the binding assay.

Inputs

Assay Outputs

node_reagent node_process node_outcome Tubulin Dimers

Polymerization

 + GTP, 37°C

Tau Peptide (295-309)

Binding

GTP Taxol

Microtubules

Stabilization

Stable Microtubules

Microtubule-Peptide Complex Unbound Peptide

 + Taxol
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Caption: Logical flow of the microtubule binding assay components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12404520?utm_src=pdf-body-img
https://www.benchchem.com/product/b12404520?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2289193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2289193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9299549/
https://www.researchgate.net/figure/Tau-microtubule-binding-assay-A-The-binding-propensity-of-pTau-to-the-MTs-was_fig7_340957541
https://www.benchchem.com/product/b12404520#tau-peptide-295-309-microtubule-binding-assay-protocol
https://www.benchchem.com/product/b12404520#tau-peptide-295-309-microtubule-binding-assay-protocol
https://www.benchchem.com/product/b12404520#tau-peptide-295-309-microtubule-binding-assay-protocol
https://www.benchchem.com/product/b12404520#tau-peptide-295-309-microtubule-binding-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12404520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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